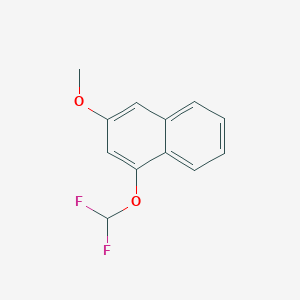
1-(Difluoromethoxy)-3-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-3-methoxynaphthalene is an organic compound characterized by the presence of both difluoromethoxy and methoxy groups attached to a naphthalene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-3-methoxynaphthalene typically involves the introduction of difluoromethoxy and methoxy groups onto a naphthalene ring. One common method is through the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. This process can be catalyzed by metals such as palladium or copper under specific reaction conditions . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
1-(Difluoromethoxy)-3-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups onto the naphthalene ring
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Difluoromethoxy)-3-methoxynaphthalene has several applications in scientific research:
Biology: Its derivatives are used in the study of biological processes and as potential bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-3-methoxynaphthalene involves its interaction with molecular targets through its functional groups. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
1-(Difluoromethoxy)-3-methoxynaphthalene can be compared with other fluorinated naphthalene derivatives:
1-(Trifluoromethoxy)-3-methoxynaphthalene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can lead to different reactivity and biological activity.
1-(Difluoromethoxy)-2-methoxynaphthalene: The position of the methoxy group can significantly affect the compound’s properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a compound of significant interest due to its unique chemical structure and potential applications in various fields. Its synthesis, reactivity, and applications make it a valuable compound for further research and development.
Biological Activity
1-(Difluoromethoxy)-3-methoxynaphthalene is an organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potentials, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a naphthalene ring substituted with both difluoromethoxy and methoxy groups, which contribute to its unique chemical properties. Its molecular formula is C12H10F2O2 with a molecular weight of approximately 224.20 g/mol. The presence of the difluoromethoxy group enhances lipophilicity and metabolic stability, making it suitable for various applications in drug development and materials science.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interactions with various molecular targets, influencing critical cellular pathways. Key areas of activity include:
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has been effective against multiple cancer cell lines, including prostate (PC-3), colon (Colo-205), lung (A549), and leukemia (THP-1) cells.
- Antimicrobial Effects : Research indicates broad-spectrum antimicrobial properties, effectively inhibiting the growth of various bacterial strains.
- Pesticidal Properties : Evaluated for agricultural applications, particularly as a fungicide against plant pathogens, demonstrating efficacy in reducing weed populations without adversely affecting crop yields.
Cytotoxicity Screening
A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated varying IC50 values across different cell lines, highlighting selective toxicity towards cancer cells compared to normal cells.
Table 1: Cytotoxicity Results Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| Colo-205 | 59.4 ± 1.6 | Effective against colon cancer |
| PC-3 | 35.4 ± 2.2 | Selective for prostate cancer |
| THP-1 | 23.2 ± 1.4 | High potency against leukemia |
| A549 | 30.3 ± 2.9 | Effective against lung cancer |
| fR-2 (normal) | 67.6 ± 2.5 | Higher IC50 indicates lower toxicity |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding affinities of this compound to various targets involved in cancer progression. These studies suggest strong interactions with proteins involved in apoptotic pathways, supporting its potential as an anticancer agent .
Agricultural Applications
In field trials, the compound was tested for its efficacy in controlling barnyard grass and other weeds. Results demonstrated a significant reduction in weed populations while maintaining crop yields, showcasing its potential as an environmentally friendly pesticide alternative.
Properties
Molecular Formula |
C12H10F2O2 |
|---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-methoxynaphthalene |
InChI |
InChI=1S/C12H10F2O2/c1-15-9-6-8-4-2-3-5-10(8)11(7-9)16-12(13)14/h2-7,12H,1H3 |
InChI Key |
YHOSGNVIFZZIJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC=C2C(=C1)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















